molecular formula C13H11BP+ B12538641 Pubchem_71369081 CAS No. 667464-46-2

Pubchem_71369081

Katalognummer: B12538641
CAS-Nummer: 667464-46-2
Molekulargewicht: 209.01 g/mol
InChI-Schlüssel: WAPMGBWHJCIKIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_71369081 is a chemical compound listed in the PubChem database, which is a public repository for chemical structures, biological activities, and biomedical annotations

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71369081 involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

    Step 1: Selection of starting materials and reagents.

    Step 2: Conducting the reaction under controlled temperature and pressure conditions.

    Step 3: Purification of the product using techniques such as chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk synthesis: Using large reactors and precise control of reaction parameters.

    Purification: Employing industrial-scale purification techniques such as distillation, crystallization, or chromatography.

    Quality control: Ensuring the final product meets industry standards through rigorous testing and analysis.

Analyse Chemischer Reaktionen

Types of Reactions

Pubchem_71369081 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pubchem_71369081 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of Pubchem_71369081 involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal transduction: Modulation of intracellular signaling pathways.

Eigenschaften

CAS-Nummer

667464-46-2

Molekularformel

C13H11BP+

Molekulargewicht

209.01 g/mol

InChI

InChI=1S/C13H11BP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H/q+1

InChI-Schlüssel

WAPMGBWHJCIKIA-UHFFFAOYSA-N

Kanonische SMILES

[B]C=[P+](C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.